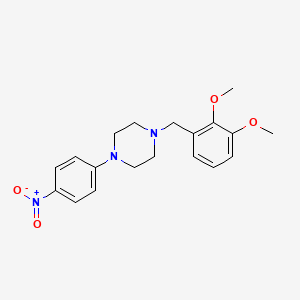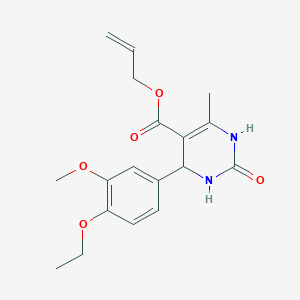![molecular formula C14H19N3OS2 B5236447 N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide, also known as ABT-202, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of hydrazinecarbothioamides and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide is not fully understood. However, it has been suggested that N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide may act as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which is involved in the synthesis of cholesterol. N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide may also inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been shown to reduce amyloid beta accumulation in the brain, which may have implications for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have a wide range of potential therapeutic applications, which makes it a valuable compound for scientific research. However, there are also limitations to using N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapies. Finally, more research is needed to determine the safety and potential side effects of N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide, particularly in human trials.
Synthesemethoden
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-bromo-N-allylacetamide with 3-mercaptobenzoic acid in the presence of sodium hydride, followed by the reaction with hydrazine hydrate and carbon disulfide. This method yields N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research studies. One study found that N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has anti-inflammatory properties and can reduce inflammation in mice. Another study found that N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide can inhibit the growth of cancer cells in vitro and in vivo. N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid beta accumulation in the brain.
Eigenschaften
IUPAC Name |
1-(3-benzylsulfanylpropanoylamino)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-2-9-15-14(19)17-16-13(18)8-10-20-11-12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVVZYXWUVKEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)CCSCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzylsulfanyl)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)

![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)

![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)

![9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)
![1-cyclohexyl-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236475.png)
